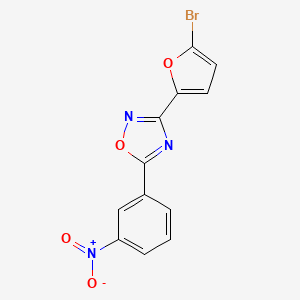![molecular formula C16H19N3O3 B5563549 ethyl 2-[(4-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B5563549.png)
ethyl 2-[(4-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazono]acetate is a chemical compound with the molecular formula C11H13ClN2O3 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development and chemical and pharmaceutical production processes .
Synthesis Analysis
The synthesis of ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazono]acetate involves the reaction of p-anisidine with ethyl chloroacetate in the presence of sodium acetate and ethanol .Molecular Structure Analysis
The molecular structure of ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazono]acetate consists of an ethyl ester group, a chloro group, a hydrazone group, and a methoxyphenyl group .Physical And Chemical Properties Analysis
Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazono]acetate is a solid at room temperature. It has a molecular weight of 256.69 . The compound should be stored in a sealed container in a dry environment at 2-8°C .Applications De Recherche Scientifique
Synthesis and Molecular Interactions
Ethyl 2-[(4-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate derivatives have been synthesized through various methods, leading to compounds that display interesting interaction dynamics. For example, the synthesis of similar compounds has been achieved through condensation reactions, highlighting their role as precursors for further chemical modifications. These compounds are characterized by spectroscopic methods such as FT-IR, NMR, and mass spectrometry, which reveal their complex interaction patterns, including hydrogen bonding and dimer formation through multiple interactions (Singh et al., 2013).
Structural and Spectroscopic Analysis
The molecular structure and spectroscopic properties of these derivatives have been extensively studied, combining experimental techniques with quantum chemical calculations. These studies provide insights into the vibrational modes, electronic transitions, and the nature of molecular interactions. The analysis confirms the existence of resonance-assisted hydrogen bonding in dimers, which is significant for understanding the compound's reactivity and stability (Singh et al., 2013).
Theoretical Approaches
Density functional theory (DFT) and Atoms in Molecules (AIM) theory have been applied to investigate the electronic structure, reactivity descriptors, and interaction energies of these compounds. These theoretical studies complement the experimental findings, offering a deeper understanding of the compounds' chemical behavior and potential applications in material science and molecular electronics. The computational analysis helps in predicting the sites and nature of interactions, which are crucial for designing compounds with desired properties (Singh et al., 2012).
Safety and Hazards
Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazono]acetate is classified as hazardous. It may cause long-lasting harmful effects to aquatic life . Safety precautions include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and using personal protective equipment .
Propriétés
IUPAC Name |
ethyl 5-[(4-methoxyphenyl)diazenyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-5-22-16(20)14-10(2)15(17-11(14)3)19-18-12-6-8-13(21-4)9-7-12/h6-9,17H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVTYQJGAQTJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)N=NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5563475.png)


![2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5563491.png)
![N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563499.png)
![4-ethyl-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5563500.png)

![N-(3-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5563510.png)

![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563530.png)
![4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinesulfonamide](/img/structure/B5563558.png)
![3-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5563563.png)
![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5563564.png)
![ethyl 3-[4-(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-piperazinyl]propanoate](/img/structure/B5563573.png)